Product packaging for Tetraethylammonium fluoride dihydrate(Cat. No.:CAS No. 63123-01-3)

Tetraethylammonium fluoride dihydrate

Cat. No.: B106582
CAS No.: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride dihydrate (CAS 665-46-3) is a quaternary ammonium salt that serves as a versatile reagent in scientific research. It primarily functions as an effective phase-transfer catalyst , facilitating the introduction of fluoride ions into organic reactions. Its mechanism of action involves forming a complex with the fluoride anion, which allows it to be transported from an aqueous phase into an organic phase, enabling nucleophilic fluorination in non-aqueous solvents. This compound is widely used in organic synthesis for the preparation of fluorinated compounds, which are crucial building blocks in the development of pharmaceuticals and agrochemicals. Beyond fluorination, it finds application in electrochemistry and material science , particularly in the preparation of fluorinated polymers that exhibit unique properties like chemical resistance and thermal stability. The compound is typically supplied as an off-white to beige crystalline solid and should be stored in a cool, dry place. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraethylazanium;fluoride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTKQUHFGZFPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-01-3, 98330-04-2
Record name Tetraethylammonium fluoride hydrate
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Record name Tetraethylammonium fluoride dihydrate
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Synthetic Methodologies and Preparation Protocols

Direct Synthesis Approaches to Tetraethylammonium (B1195904) Fluoride (B91410)

Direct synthesis routes aim to form tetraethylammonium fluoride from precursors that already contain the complete tetraethylammonium cation. These methods often involve acid-base chemistry or controlled crystallization from specific solvent systems.

A historically significant and straightforward method for synthesizing tetraalkylammonium fluorides is the neutralization of a tetraalkylammonium hydroxide (B78521) with hydrofluoric acid (HF). wikipedia.orgmdpi.com In the case of tetraethylammonium fluoride, this involves the reaction of tetraethylammonium hydroxide (TEAOH) with an aqueous solution of HF.

(C₂H₅)₄N⁺OH⁻ + HF → (C₂H₅)₄N⁺F⁻ + H₂O

This acid-base reaction is typically performed in an aqueous medium. The subsequent removal of water and crystallization from the solution yields the hydrated salt of tetraethylammonium fluoride. mdpi.com The degree of hydration can be influenced by the crystallization conditions. This method provides a high-purity product, as the only byproduct is water, which can be removed during the isolation process.

The formation and crystallization of tetraethylammonium fluoride dihydrate are highly dependent on the solvent system and temperature. The dihydrate, with the chemical formula (C₂H₅)₄NF·2H₂O, can be crystallized from aqueous solutions. scbt.com A common technique involves dissolving the appropriate precursors in water and inducing crystallization by cooling the solution to a low temperature, such as 1-10°C. google.com This process allows the ordered incorporation of two water molecules per formula unit into the crystal lattice, resulting in the stable dihydrate form.

While not a direct synthesis of the salt itself, the behavior of the tetraethylammonium cation and fluoride ions under hydrothermal conditions is relevant. In the synthesis of materials like β zeolite, a tetraethylammonium bromide (TEABr)-fluoride composite is used as a template where crystallization occurs at elevated temperatures (e.g., 140°C), demonstrating the stability and structure-directing role of the hydrated cation-anion pair in aqueous systems under heat and pressure. researchgate.net

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the synthesis of tetraethylammonium fluoride via an ion-exchange or metathesis reaction, starting from a more readily available tetraethylammonium salt.

A prevalent indirect route to tetraethylammonium fluoride is the salt metathesis reaction using tetraethylammonium bromide (TEABr) as a precursor. chembk.com This process involves reacting TEABr with an inorganic fluoride salt, such as potassium fluoride (KF) or sodium fluoride (NaF), in a suitable solvent. mdpi.comchembk.com

(C₂H₅)₄N⁺Br⁻ + KF → (C₂H₅)₄N⁺F⁻ + KBr

The success of this reaction often depends on the solubility differences between the reactants and products. For instance, in an alcoholic solvent, the resulting potassium bromide (KBr) is less soluble and can be removed by filtration, leaving the desired tetraethylammonium fluoride in solution. google.com Subsequent evaporation of the solvent and crystallization, typically from an aqueous solution, yields the hydrated form of TEAF. google.com

MethodPrecursorsSolventKey StepTypical Product
Neutralization Tetraethylammonium hydroxide, Hydrofluoric acidWaterAcid-base reactionTetraethylammonium fluoride hydrate (B1144303)
Metathesis Tetraethylammonium bromide, Potassium fluorideAlcohol or WaterIon exchange, precipitation of KBrTetraethylammonium fluoride hydrate

Strategies for Anhydrous Tetraethylammonium Fluoride Generation

While hydrated forms of TEAF are stable and useful for many applications, the anhydrous form exhibits significantly higher reactivity as a "naked" fluoride source. acs.org However, its preparation is challenging. The strong basicity of the fluoride ion can promote decomposition pathways, such as Hofmann elimination, in tetraalkylammonium cations that possess β-hydrogens, especially upon heating to remove water. unl.edu

A primary strategy for generating anhydrous TEAF involves the rigorous drying of its hydrated precursor. This can be achieved through methods like azeotropic distillation. For the analogous tetramethylammonium (B1211777) fluoride (TMAF), a large-scale procedure involves drying the tetrahydrate form by distillation first with isopropyl alcohol and subsequently with dimethylformamide (DMF) at elevated temperatures. acs.org This process effectively removes water to yield an anhydrous salt with less than 0.2 wt % water content, which is essential for reactions sensitive to moisture. acs.org

In-situ Generation Methods for Enhanced Reactivity

To circumvent the challenges of isolating and handling the unstable anhydrous salt, in situ generation methods have been developed. These approaches create the reactive anhydrous tetraalkylammonium fluoride directly within the reaction mixture. researchgate.netnih.gov

One successful strategy involves the reaction between a tetraalkylammonium nucleophile and an electrophilic fluorine source. For example, anhydrous tetramethylammonium fluoride has been generated in situ by combining tetramethylammonium 2,6-dimethylphenoxide with sulfuryl fluoride (SO₂F₂). researchgate.netnih.gov

A different approach utilizes the displacement of fluoride from a perfluoroaromatic compound. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has been effectively prepared in situ through the reaction of tetrabutylammonium cyanide (TBACN) with hexafluorobenzene. acs.orgnih.gov This method is advantageous as the byproduct, hexacyanobenzene, scavenges any residual water present in the reaction medium. nih.gov These in situ techniques provide a practical means to access the high reactivity of anhydrous fluoride for transformations like nucleophilic aromatic substitution (SNAr) reactions under mild conditions. acs.orgnih.gov

Anhydrous Generation StrategyPrecursorsKey PrincipleAdvantage
Azeotropic Distillation Tetraethylammonium fluoride hydrate, Isopropanol, DMFRemoval of water by forming azeotropes with solventsAllows for isolation of a low-water-content solid
In-situ (Phenoxide Route) Tetramethylammonium 2,6-dimethylphenoxide, Sulfuryl fluoride (SO₂F₂)Reaction of a nucleophile with an electrophilic fluorine sourceAvoids isolation of unstable anhydrous salt
In-situ (Cyanide Route) Tetrabutylammonium cyanide, HexafluorobenzeneNucleophilic aromatic substitution to release fluorideByproduct scavenges trace water, enhancing anhydrous conditions

Dehydration Processes and Stability Considerations for Active Species

The efficacy of tetraethylammonium fluoride as a nucleophilic fluorinating agent is significantly enhanced in its anhydrous state. The presence of water molecules, as in the dihydrate form, diminishes the nucleophilicity of the fluoride ion through hydrogen bonding. Consequently, the preparation of the active, anhydrous species is a critical step, yet it is fraught with challenges, primarily due to the inherent instability of the tetraethylammonium cation in the absence of water.

The primary challenge in preparing anhydrous tetraethylammonium fluoride stems from its susceptibility to Hofmann elimination. This decomposition pathway is a significant issue for tetraalkylammonium fluorides that possess β-hydrogens, such as the tetraethylammonium cation. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The strongly basic nature of the "naked" fluoride ion in an anhydrous environment can abstract a β-hydrogen from one of the ethyl groups, leading to the formation of triethylamine (B128534) and ethene, thereby destroying the desired reagent. chemistrysteps.com

Table 1: Decomposition of Anhydrous Tetraethylammonium Fluoride
Decomposition PathwayProductsDriving Force
Hofmann EliminationTriethylamine and EtheneHigh basicity of the anhydrous fluoride ion and presence of β-hydrogens

Historically, the preparation of anhydrous tetraalkylammonium fluorides has been a considerable challenge. Early attempts to produce anhydrous tetrabutylammonium fluoride (TBAF), a closely related compound, by heating its hydrated salt under vacuum resulted in significant decomposition. chemistrysteps.comunl.edu This has led to the general understanding that pure, anhydrous tetraalkylammonium fluoride salts with cations susceptible to E2 elimination are highly unstable. chemistrysteps.com

To circumvent this instability, various dehydration techniques have been explored, primarily drawing from methodologies developed for other tetraalkylammonium fluorides like the tetramethyl and tetrabutyl analogs. One common approach is azeotropic distillation. This method involves heating the hydrated salt in a solvent that forms an azeotrope with water, thereby facilitating its removal. For instance, a method for preparing anhydrous tetramethylammonium fluoride (TMAF) involves the azeotropic distillation of the hydrated salt with a solvent like isopropyl alcohol, followed by a solvent swap to a higher boiling aprotic solvent such as dimethylformamide (DMF). google.com

Table 2: Dehydration Strategies for Tetraalkylammonium Fluorides
MethodDescriptionKey Considerations
Azeotropic DistillationHeating the hydrated salt with a solvent that forms an azeotrope with water to remove it.Choice of solvent is crucial to ensure efficient water removal without promoting decomposition of the anhydrous salt. google.com
In situ GenerationGenerating the anhydrous fluoride salt immediately before use in a reaction mixture.This method avoids the isolation and storage of the unstable anhydrous salt.

The stability of the resulting anhydrous tetraethylammonium fluoride is a critical consideration. Research on anhydrous tetrabutylammonium fluoride has shown that it can be stable for short periods at low temperatures when prepared in situ, but it decomposes upon warming. mdpi.comgoogle.com It is expected that anhydrous tetraethylammonium fluoride would exhibit similar, if not greater, instability due to the nature of the ethyl groups. Therefore, for practical applications, the in situ generation of anhydrous tetraethylammonium fluoride from its more stable dihydrate precursor immediately prior to its use in a chemical reaction is often the preferred strategy. This approach minimizes the opportunity for decomposition while still harnessing the high reactivity of the "naked" fluoride ion.

Structural Characterization and Intermolecular Interaction Dynamics

Advanced Crystallographic Investigations of Hydrate (B1144303) Structures

Crystallographic studies are indispensable for determining the three-dimensional structure of crystalline solids. For tetraethylammonium (B1195904) fluoride (B91410) dihydrate, such investigations would reveal the precise locations of the tetraethylammonium cation, the fluoride anion, and the two water molecules, providing a foundational understanding of its solid-state form.

While specific X-ray diffraction data for the dihydrate of tetraethylammonium fluoride is not extensively detailed in publicly accessible literature, studies on related quaternary ammonium (B1175870) fluoride hydrates provide valuable insights. For instance, research on various tetraalkylammonium fluoride hydrates has highlighted the formation of intricate hydrogen-bonding networks. In these structures, the fluoride ion, with its high electronegativity and charge density, acts as a primary acceptor for hydrogen bonds from the water molecules. The water molecules, in turn, can also engage in hydrogen bonding with each other, creating a robust network that stabilizes the crystal lattice.

A key publication of relevance is "Hydrogen bonding. 10. Polyhedral water-fluoride cluster anions in tetraethylammonium fluoride hydrates" by Gennick, Harmon, and Hartwig, which suggests the formation of complex water-fluoride clusters. acs.org Although the full crystallographic details for the dihydrate are not provided in the available summary, the title implies a structure where the water and fluoride ions form distinct polyhedral arrangements.

The coordination environment of the fluoride ion in tetraethylammonium fluoride dihydrate is expected to be dominated by interactions with the surrounding water molecules. The small size and high charge density of the fluoride ion typically lead to a low coordination number, with strong, directional hydrogen bonds. In the context of the dihydrate, it is plausible that the fluoride ion is coordinated by the two water molecules, which may, in turn, interact with other surrounding ions or water molecules. The tetraethylammonium cations, being large and non-polar, are expected to occupy voids within the hydrogen-bonded framework, with their primary role being charge balance.

Spectroscopic Probing of Molecular Architecture and Dynamics

Spectroscopic techniques offer a complementary approach to crystallographic methods, providing information on the local environment and dynamic behavior of molecules.

Infrared (IR) spectroscopy is a powerful tool for probing hydrogen bonding. In the IR spectrum of this compound, the O-H stretching vibrations of the water molecules would be particularly informative. The presence of strong hydrogen bonds between water and the fluoride ion would lead to a significant red-shift (a shift to lower frequencies) and broadening of the O-H absorption bands compared to non-hydrogen-bonded water. The precise frequencies and shapes of these bands could provide quantitative information about the strength and nature of the hydrogen-bonding interactions within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Fluoride Species and Solvation

¹⁹F NMR for Fluoride Anion Speciation and Environmental Studies

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high sensitivity. biophysics.orghuji.ac.il Its chemical shift is exceptionally sensitive to the electronic environment, making ¹⁹F NMR a precise tool for studying the speciation and solvation of the fluoride anion. The chemical shift of the fluoride anion is not an intrinsic measure of its "nakedness" but is dominated by ion-ion and ion-solvent interactions. dtic.mil

In the context of tetraethylammonium fluoride, the observed ¹⁹F chemical shift provides direct information about the degree and nature of hydrogen bonding and ion pairing. For instance, studies of tetraethylammonium fluoride in glacial ethanoic acid show that the fluoride anion is heavily solvated, giving rise to a distinct chemical shift. At concentrations above 0.01 mole fraction, a single species, identified as F(MeCO₂H)ₓ⁻, is observed with a chemical shift of -123 ppm relative to CFCl₃. rsc.org This demonstrates how the fluoride ion's environment, dictated by the surrounding solvent molecules, governs its spectroscopic signature. While data for the solid dihydrate is less common, the principle remains that the ¹⁹F chemical shift would reflect the specific hydrogen-bonding network with the two water molecules. It has been noted that the chemical shift for fluoride solvated by water is approximately -119 ppm. researchgate.net

¹⁹F NMR Chemical Shifts of Fluoride Species in Different Environments
Fluoride SpeciesSolvent/Environment¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm)Reference
F(MeCO₂H)ₓ⁻Glacial Ethanoic Acid-123 rsc.org
[HFH]⁺[O₂CMe]⁻Glacial Ethanoic Acid (dilute)-217 rsc.org
F⁻ (solvated)Water~ -119 researchgate.net
F⁻ (solvated)Methanol~ -149 researchgate.net
¹H NMR for Ligand-Solvent Interactions and Mechanistic Insight

The ¹H NMR spectrum of the tetraethylammonium ([Et₄N]⁺) cation provides complementary information regarding cation-anion and cation-solvent interactions. The spectrum is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups. Typically, the methylene protons appear as a quartet due to coupling with the methyl protons, while the methyl protons appear as a triplet.

The chemical shifts of these protons, particularly the α-methylene protons adjacent to the positively charged nitrogen atom, are sensitive to their immediate environment. Research has shown that these α-hydrogens are sufficiently acidic to act as hydrogen-bond donors, forming weak C-H···F⁻ hydrogen bonds with the fluoride anion in the condensed phase. acs.orgmdpi.comnih.gov This interaction would deshield the α-methylene protons, causing a downfield shift in the ¹H NMR spectrum compared to a situation with a less interactive anion. In solution, competition between anion and solvent molecules for interaction with the [Et₄N]⁺ cation can be monitored by changes in these chemical shifts, offering mechanistic insight into solvation and ion-pairing dynamics.

Relaxometric NMR for Ion-Metal Complexation Thermodynamics

Relaxometric NMR involves the measurement of nuclear spin relaxation times, primarily the spin-lattice (T₁) and spin-spin (T₂) relaxation times. These parameters are highly sensitive to molecular motion and interactions with paramagnetic species. biophysics.orgmriquestions.com While specific relaxometric studies on this compound complexing with metals are not widely reported, the principles of ¹⁹F relaxometry make it a potent hypothetical method for studying such systems.

The fluoride anion can serve as an effective NMR relaxation probe for paramagnetic metalloenzymes and coordination complexes. nih.gov When a fluoride ion binds to or is in close proximity to a paramagnetic metal center (e.g., Gd³⁺, Mn²⁺, Cu²⁺), the strong magnetic field of the unpaired electrons on the metal creates a powerful relaxation mechanism. researchgate.netacs.org This interaction dramatically shortens the T₁ and T₂ relaxation times of the ¹⁹F nucleus, often by several orders of magnitude. researchgate.netresearchgate.net

By monitoring the change in the ¹⁹F relaxation rates upon titration with a metal ion, one can determine the binding affinity (association constant, Kₐ) and stoichiometry of the complex. Furthermore, temperature-dependent relaxation studies can provide a complete thermodynamic profile of the complexation, including the enthalpy (ΔH) and entropy (ΔS) of binding. This makes relaxometric NMR a powerful, non-invasive technique for quantifying the thermodynamics of ion-metal interactions in solution.

Hydrogen Bonding Energetics and Hydration-Dependent Structural Evolution

The structure and reactivity of this compound are fundamentally controlled by the energetics of hydrogen bonding involving the fluoride anion and the two water molecules of hydration.

Thermodynamic and Spectroscopic Studies of Water-Fluoride and Water-Water Hydrogen Bonds

The fluoride ion is a strong hydrogen bond acceptor due to its high charge density. In the dihydrate, it forms strong hydrogen bonds with the two water molecules (F⁻···H-O-H). These interactions are significantly stronger than typical water-water hydrogen bonds. aip.orgresearchgate.net Spectroscopic and computational studies of F⁻(H₂O)ₙ clusters have provided detailed information on the energetics and structure of these interactions. aip.orgnih.govacs.org The interaction between the fluoride anion and water is a dominant force, leading to the formation of internally solvated clusters where the anion is at the center. aip.org

Comparison of Typical Hydrogen Bond Enthalpies
Hydrogen BondTypical Enthalpy (ΔH) (kJ/mol)Characteristics
F⁻···H-OH-90 to -155 (gas phase)Very strong, ion-dipole interaction with significant covalent character.
HO-H···OH₂-15 to -25Standard hydrogen bond in liquid water and ice.
N⁺-C-H···F⁻-5 to -20Weak, primarily electrostatic interaction.

Impact of Hydration State on Fluoride Anion "Nakedness" and Reactivity

The chemical reactivity of the fluoride anion is critically dependent on its solvation state. A fluoride ion that is not strongly solvated is termed a "naked" or "partially naked" fluoride. wikipedia.orgacs.orgnih.gov Such an ion is a very strong base and a potent nucleophile. researchgate.net

In this compound, the fluoride ion is heavily solvated by the two water molecules through strong hydrogen bonds. This hydration shell effectively shields the charge of the anion and stabilizes it, thereby drastically reducing its basicity and nucleophilicity. researchgate.net For the fluoride to participate in many organic reactions, such as nucleophilic fluorination, this hydration energy must be overcome. This is why anhydrous forms of tetraalkylammonium fluorides, used in aprotic solvents, are far more reactive reagents. nih.govnih.gov The two water molecules in the dihydrate render the fluoride ion significantly less "naked" and thus less reactive compared to its anhydrous counterpart. The difference between anhydrous and hydrated forms is therefore of major chemical significance in synthesis. researchgate.net

Role of Tetraethylammonium Cation-Anion Interactions in Condensed Phases

Importantly, weak hydrogen bonds form between the C-H groups of the ethyl chains on the cation and the fluoride anion (or the oxygen atoms of the water molecules). Infrared and NMR spectroscopic studies on analogous tetramethylammonium (B1211777) salts have provided clear evidence for these N⁺-C-H···X⁻ interactions. acs.orgacs.org These interactions, though much weaker than the F⁻···H₂O hydrogen bonds, are numerous and contribute collectively to the lattice energy and the specific orientation of the ions in the crystal. In the crystal structure of the related tetramethylammonium fluoride tetrahydrate, the cations are embedded within a three-dimensional hydrogen-bonded framework of water and fluoride ions, without direct contact between the nitrogen and fluorine atoms. mdpi.com A similar arrangement is expected for the tetraethylammonium dihydrate, where cation-anion interactions are mediated by both direct C-H···F contacts and interactions with the hydration shell.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Fluoride (B91410) Ion Donor Mechanisms in Synthetic Transformations

As a source of fluoride ions, tetraethylammonium (B1195904) fluoride dihydrate offers a balance of reactivity and selectivity, making it a valuable tool in fluorination reactions.

Tetraethylammonium fluoride dihydrate is recognized as a mild and selective source of fluoride ions. sigmaaldrich.com This characteristic arises from the concept of "naked fluoride." The large, sterically hindered tetraethylammonium cation forms a relatively weak ion pair with the small fluoride anion. This weak association increases the effective nucleophilicity of the fluoride ion compared to alkali metal fluorides (e.g., KF, CsF), where the smaller, harder cations strongly bind to the fluoride, reducing its reactivity.

The formation of carbon-fluorine (C-F) bonds using this compound often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly with electron-deficient aromatic substrates. This mechanism is a two-step process:

Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the fluoride ion on an electron-poor carbon atom of the aromatic ring that bears a suitable leaving group (e.g., -Cl, -NO₂). This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. mdpi.comnih.gov The presence of strong electron-withdrawing groups (such as nitro or cyano groups) ortho and/or para to the leaving group is crucial for stabilizing this anionic intermediate. mdpi.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group. This elimination step is typically fast and results in the formation of the final aryl fluoride product.

SNAr Mechanism DiagramFigure 1: General mechanism for SₙAr C-F bond formation involving a Meisenheimer intermediate.

The rate-determining step is usually the initial nucleophilic attack, as it involves the disruption of the stable aromatic system. nih.gov The efficacy of this compound in these reactions is due to the availability of the nucleophilic fluoride ion, which is sufficiently reactive to initiate the attack on appropriately activated substrates.

Catalytic Action and Mechanistic Pathways

Beyond its role as a stoichiometric fluoride source, this compound also functions as a catalyst in several important reaction types, including depolymerization, phase transfer catalysis, and base catalysis.

Tetraethylammonium fluoride hydrate (B1144303) can act as an effective homogeneous catalyst for the selective methanolytic depolymerization of poly(lactic acid) (PLA). sigmaaldrich.com This process is a key strategy for the chemical recycling of PLA back to its monomer, methyl lactate. The catalytic cycle is believed to proceed through the following steps:

Activation of Methanol: The fluoride ion (F⁻) from the catalyst forms a hydrogen bond with a methanol molecule (CH₃OH). This interaction increases the nucleophilicity of the methanol's oxygen atom, effectively activating it for reaction. nih.gov

Nucleophilic Attack: The activated methanol-fluoride complex attacks the electrophilic carbonyl carbon of an ester linkage in the PLA polymer backbone.

Transesterification and Chain Scission: This nucleophilic attack leads to a tetrahedral intermediate which then collapses, cleaving the polymer chain. One end of the cleaved chain is capped as a methyl ester (forming a shorter PLA chain with a methyl lactate end-group), and the other end forms a new hydroxyl terminus.

Catalyst Regeneration: The fluoride ion is released and can then activate another methanol molecule, continuing the catalytic cycle.

This process, known as random scission, repeats along the polymer chains, progressively breaking them down into the final product, methyl lactate. researchgate.net

Table 1: Catalytic Methanolysis of Poly(lactic acid) under Various Conditions

CatalystTemperature (°C)Time (h)Conversion (%)Product Yield (%)
Zinc Acetate13015>95~70 (Methyl Lactate)
Magnesium Acetate13024~90~65 (Methyl Lactate)
Tetraethylammonium Fluoride 1001~100~100 (Methyl Lactate)
Triazabicyclodecene (TBD)1304>99>99 (Methyl Lactate)

This table presents representative data compiled from various studies on PLA depolymerization for comparative purposes. nih.govnih.gov

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). acs.org this compound is an effective phase transfer catalyst due to the properties of its constituent ions.

The mechanism of interfacial reactivity enhancement proceeds as follows:

Anion Transport: The lipophilic (organic-soluble) tetraethylammonium (Et₄N⁺) cation pairs with the hydrophilic (water-soluble) fluoride (F⁻) anion at the phase interface.

Formation of a Lipophilic Ion Pair: The resulting [Et₄N⁺F⁻] ion pair is sufficiently nonpolar to be extracted from the aqueous or solid phase into the bulk organic phase.

Reaction in the Organic Phase: Once in the organic phase, the poorly solvated and highly reactive "naked" fluoride anion reacts with the organic-soluble substrate.

Catalyst Regeneration: After the reaction, the Et₄N⁺ cation pairs with the leaving group anion and can migrate back to the aqueous phase or the interface to exchange it for another fluoride anion, thus completing the catalytic cycle. mdpi.comcrdeepjournal.org

This continuous transport of the fluoride anion into the organic phase allows the reaction to proceed at a much faster rate than would be possible otherwise, effectively enhancing interfacial reactivity by overcoming the phase barrier.

The fluoride ion is a strong base, particularly in aprotic solvents where it is not stabilized by hydrogen bonding. This basicity can be harnessed for base catalysis. A key advantage of using tetraethylammonium salts is their thermal stability and resistance to Hofmann elimination, a decomposition pathway common to other tetraalkylammonium salts that possess β-hydrogens. nih.gov

The mechanism of base catalysis involves two key steps:

Proton Abstraction: The fluoride ion acts as a base, abstracting an acidic proton from a substrate molecule (e.g., a carbon acid, alcohol, or thiol).

Anion Activation: This deprotonation generates a highly reactive anionic intermediate (e.g., a carbanion, alkoxide, or thiolate). This "activated" anion is a much stronger nucleophile than its neutral precursor.

The activated anionic species can then participate in a variety of subsequent reactions, such as alkylations, aldol reactions, or Michael additions. The Et₄N⁺ cation serves as the counterion for the newly formed anion. After the anion has reacted, the fluoride ion can be regenerated if a proton source is available, allowing the catalytic cycle to continue. This process of proton abstraction and subsequent reaction of the activated anion is a cornerstone of many synthetic transformations.

Elucidation of Specific Reaction Mechanisms

The reactivity of this compound is multifaceted, enabling a range of chemical reactions through distinct mechanistic pathways. The following sections delve into the specific mechanisms of silyl (B83357) ether deprotection, silicon-carbon bond cleavage, alkyne synthesis, nucleophilic aromatic substitution, radical C-C coupling, and anion activation.

The deprotection of silyl ethers is a fundamental transformation in organic synthesis, and fluoride ions are highly effective reagents for this purpose due to the high strength of the silicon-fluorine bond. harvard.edulibretexts.org The mechanism of silyl ether deprotection using a tetraalkylammonium fluoride, such as TEAF·2H₂O, proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. fiveable.meic.ac.uk

The reaction initiates with the fluoride ion approaching the silicon center of the silyl ether. This leads to the formation of a pentacoordinate silicon intermediate, a key step that distinguishes the mechanism from the typical SN2 reaction at a carbon center. ic.ac.uk This intermediate is often described as a trigonal bipyramidal species.

Computational studies have elucidated the energetics of this process, indicating that the formation of the 5-coordinate silicon intermediate is followed by a pseudorotation, known as a Berry pseudorotation. ic.ac.uk This process rearranges the ligands on the silicon atom, placing the oxygen of the original ether in an axial position, which is optimal for departure. ic.ac.uk Finally, the intermediate collapses, cleaving the Si-O bond and releasing the alkoxide, which is subsequently protonated to yield the free alcohol. The driving force for this reaction is the formation of the very stable Si-F bond. harvard.edu

The rate of deprotection is influenced by several factors, including the steric bulk of the alkyl groups on the silicon atom and the reaction conditions. gelest.com For instance, bulkier silyl ethers require more forcing conditions for cleavage. libretexts.org The presence of water, as in the dihydrate form of TEAF, can also play a role by solvating the fluoride ion and influencing its nucleophilicity.

Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis

Silyl EtherRelative Stability
Trimethylsilyl (TMS)Least Stable
Triethylsilyl (TES)Moderately Stable
tert-Butyldimethylsilyl (TBS)Stable
Triisopropylsilyl (TIPS)Very Stable
tert-Butyldiphenylsilyl (TBDPS)Most Stable

This table illustrates the general trend in the stability of common silyl ethers towards acidic hydrolysis, which is inversely related to the ease of fluoride-mediated cleavage.

Tetraethylammonium fluoride is also utilized as a reagent for the cleavage of silicon-carbon (Si-C) bonds. thermofisher.comfishersci.com This reaction is particularly useful for generating carbanions in situ, which can then react with various electrophiles. nih.gov The mechanism of Si-C bond cleavage is analogous to that of Si-O bond cleavage, involving the nucleophilic attack of the fluoride ion on the silicon atom.

The initial step is the formation of a pentacoordinate organosilicate intermediate. For the Si-C bond to be cleaved, it must be sufficiently activated. The presence of electronegative groups on the silicon atom enhances its Lewis acidity, making it more susceptible to nucleophilic attack by the fluoride ion. nih.gov This attack increases the electron density on the ligands attached to the silicon, thereby weakening the Si-C bond and facilitating its cleavage. nih.gov

Once the pentacoordinate intermediate is formed, the Si-C bond can break, releasing a carbanion and forming a stable organofluorosilane. The generated carbanion can then participate in a variety of subsequent reactions, such as alkylation, arylation, or addition to carbonyl compounds. The efficiency of the Si-C bond cleavage and the subsequent trapping of the carbanion depend on the nature of the organic group attached to the silicon and the electrophile used.

It has been demonstrated that pentacoordinate organosilicates are the reactive species in these transformations. nih.gov In some cases, isolable pentacoordinate diorganotrifluorosilicates have been shown to undergo Si-C bond cleavage under similar conditions but without the need for an external fluoride source, confirming their role as key intermediates. nih.gov

Alkynes can be synthesized through elimination reactions of dihaloalkanes. libretexts.org While strong bases like sodium amide are commonly used, fluoride reagents can also promote these transformations. The mechanism typically involves a double E2 elimination. libretexts.orgyoutube.comkhanacademy.org

In the presence of a strong base, a vicinal or geminal dihalide undergoes a two-fold dehydrohalogenation to form an alkyne. libretexts.org The first elimination of HX (where X is a halogen) yields a vinylic halide intermediate. The second elimination from the vinylic halide, which is generally more difficult and requires a stronger base or higher temperatures, results in the formation of the alkyne.

The role of the fluoride ion from tetraethylammonium fluoride in this context can be as a base to abstract a proton in the E2 elimination steps. The "naked" nature of the fluoride ion in aprotic solvents enhances its basicity. The reaction proceeds through a concerted mechanism where the base removes a proton from a carbon atom adjacent to the one bearing the leaving group (halogen), and simultaneously, the C-C double bond is formed, and the leaving group departs. libretexts.org This process is repeated to form the triple bond of the alkyne.

For terminal alkynes, the strong basic conditions can lead to the deprotonation of the terminal alkyne to form an acetylide anion. khanacademy.org A subsequent workup with a proton source is then necessary to regenerate the terminal alkyne. khanacademy.org

Tetraalkylammonium fluorides are effective reagents for nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine atoms into aromatic rings. semanticscholar.org This is a significant method for the synthesis of aryl fluorides, which are important in pharmaceuticals and agrochemicals. The mechanism of SNAr fluorination involves the addition of the nucleophilic fluoride ion to an electron-deficient aromatic ring, followed by the elimination of a leaving group. wuxiapptec.com

The reaction proceeds via a stepwise addition-elimination mechanism. semanticscholar.org The aromatic substrate must be activated by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. The fluoride ion attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wuxiapptec.com This step is typically the rate-determining step.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized onto the EWGs. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the fluorinated aromatic product.

The reactivity of the fluoride source is critical. Anhydrous tetraalkylammonium fluorides are particularly effective because the "naked" fluoride ion is a potent nucleophile. nih.govresearchgate.netacs.org The presence of water can significantly decrease the nucleophilicity of the fluoride ion through hydrogen bonding. acs.org

Table 2: Relative Rates of SNAr Fluorination with Anhydrous NMe₄F as a Function of the Leaving Group

Leaving GroupRelative Rate
NO₂Fastest
BrFast
ClModerate
ISlow
OTfSlowest

Data adapted from studies on related tetraalkylammonium fluorides, illustrating the general trend in leaving group ability in SNAr fluorination reactions. acs.org

While many reactions involving tetraethylammonium fluoride proceed through ionic mechanisms, there is evidence for radical pathways in certain C-C coupling reactions. For instance, the transition-metal-free coupling of aryl iodides with unactivated arenes promoted by tetraalkylammonium fluoride hydrates has been shown to involve radical intermediates. jst.go.jp

In these reactions, the fluoride ion may act as a single-electron transfer (SET) agent, particularly with substrates that have low reduction potentials, such as aryl iodides bearing electron-withdrawing groups. The transfer of an electron to the aryl iodide would generate an aryl radical anion, which could then fragment to produce an aryl radical and an iodide ion.

This aryl radical can then add to an unactivated arene (acting as the solvent) to form a new radical intermediate. Subsequent oxidation and deprotonation steps would lead to the formation of the biaryl product. The involvement of radical species in these reactions has been supported by radical scavenger experiments, where the addition of radical traps like TEMPO inhibits the formation of the desired product. jst.go.jp

The generation of aryl radicals from the reaction of 2-nitrohalobenzenes with CsF has also been reported to proceed via a single electron transfer mechanism, lending further support to the possibility of radical pathways in fluoride-mediated coupling reactions. jst.go.jp

The efficacy of this compound in various reactions is not solely due to the properties of the fluoride ion itself but also to the role of the tetraethylammonium cation and the water molecules of hydration. The cation can influence the solubility and reactivity of the fluoride anion, while the water molecules can participate in hydrogen bonding, affecting the anion's "nakedness" and basicity. smolecule.com

In many reactions, the fluoride ion acts as an activator. For example, in fluoride-promoted cross-coupling reactions of organosilanols, a common intermediate is a hydrogen-bonded complex between the tetraalkylammonium fluoride and the silanol. acs.orgnih.gov This activation facilitates the subsequent steps of the catalytic cycle, such as transmetalation.

The water molecules in TEAF·2H₂O can play a dual role. While they can decrease the nucleophilicity of the fluoride ion by solvation, they can also participate in the stabilization of transition states and intermediates through hydrogen bonding. For instance, in proton transfer steps, water can act as a proton shuttle. The hydration state of the fluoride salt is therefore a critical parameter that can be tuned to optimize reaction conditions.

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Diverse Organic Transformations

Tetraethylammonium (B1195904) fluoride (B91410) dihydrate's utility in organic synthesis is multifaceted, serving as a key reagent in the construction of fluorinated molecules, the strategic removal of protecting groups, and as a catalyst for various transformations.

Synthesis of Fluorinated Organic Compounds for Pharmaceutical and Agrochemical Industries

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, leading to enhanced efficacy and metabolic stability in pharmaceuticals and agrochemicals. chemimpex.cominnospk.com Tetraethylammonium fluoride dihydrate serves as a convenient and effective source of fluoride ions for the synthesis of these valuable compounds. chemimpex.com Its role is pivotal in the creation of fluorinated building blocks that are essential for these industries. innospk.com The incorporation of fluorine can improve the performance of drug molecules, a key factor driving the demand for reliable fluorinating agents like this compound. innospk.com

One of the significant applications is in nucleophilic fluorination reactions. The fluoride ion from this compound acts as a nucleophile, displacing a leaving group to introduce a fluorine atom into the target molecule. This method is crucial for producing a variety of fluorinated compounds that are precursors to or are themselves active pharmaceutical ingredients (APIs) and agrochemicals.

Table 1: Examples of Fluorinated Compounds Synthesized Using Fluoride Ion Sources

Compound ClassApplicationRole of Fluoride Source
Fluorinated AromaticsPharmaceuticals, AgrochemicalsNucleophilic aromatic substitution (SNAr)
Alkyl FluoridesPharmaceuticals, AgrochemicalsNucleophilic substitution of alkyl halides or sulfonates
Fluorinated HeterocyclesPharmaceuticalsIntroduction of fluorine to enhance biological activity

Strategic Deprotection in Complex Multistep Synthesis

In the synthesis of complex organic molecules, such as natural products and pharmaceuticals, the use of protecting groups is essential to mask reactive functional groups while other parts of the molecule are being modified. fiveable.me Silyl (B83357) ethers are commonly used to protect hydroxyl groups due to their stability and ease of formation. numberanalytics.com this compound is a widely used reagent for the selective removal of these silyl ether protecting groups. fiveable.mesigmaaldrich.com

The fluoride ion has a high affinity for silicon, enabling it to cleave the silicon-oxygen bond of the silyl ether, thus liberating the hydroxyl group. This deprotection step is often a critical part of a multistep synthesis, and the mild and selective nature of this compound makes it a preferred choice. fiveable.me The reaction conditions can be tailored to the specific substrate and the presence of other functional groups, ensuring that the deprotection occurs without affecting other sensitive parts of the molecule. fiveable.me

Table 2: Common Silyl Ether Protecting Groups Cleaved by Fluoride Reagents

Silyl GroupAbbreviationRelative Stability
TrimethylsilylTMSLow
TriethylsilylTESModerate
tert-ButyldimethylsilylTBDMS/TBSHigh
tert-ButyldiphenylsilylTBDPSVery High
TriisopropylsilylTIPSVery High

Catalytic Roles in Oxidation, Methylation, and Deuteration Reactions

Beyond its stoichiometric use, this compound and its analogs exhibit catalytic activity in several important organic transformations.

Oxidation: While less common, the fluoride ion from sources like tetra-n-butylammonium fluoride (TBAF), a close analog of tetraethylammonium fluoride, has been shown to mediate the oxidation of aromatic aldehydes to their corresponding carboxylic acids. This transformation is distinct from the Cannizzaro reaction and highlights the diverse reactivity of the fluoride ion.

Methylation: Tetramethylammonium (B1211777) fluoride (TMAF), another analog, has been successfully employed as a direct and selective methylating agent for a variety of functional groups, including amides, N-heterocycles, thiols, and alcohols. organic-chemistry.orgnih.gov This method is characterized by its operational simplicity and wide scope. organic-chemistry.org The fluoride ion is proposed to play a crucial role in facilitating a concerted methylation-deprotonation pathway. organic-chemistry.org This approach offers a metal-free alternative to traditional methylation methods that often involve toxic and harsh reagents. organic-chemistry.org

Deuteration: The incorporation of deuterium, a heavy isotope of hydrogen, into drug molecules can significantly improve their metabolic stability and pharmacokinetic properties. nih.gov While specific examples detailing the use of this compound as a primary catalyst for deuteration are not extensively documented in the readily available literature, the principles of hydrogen-deuterium exchange can be facilitated by bases. The fluoride ion's basicity suggests its potential role in promoting such exchanges, a critical area for the development of next-generation pharmaceuticals. nih.gov

Development of Stereoselective Fluorination Methodologies

The synthesis of chiral fluorinated molecules is of great importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly impact its biological activity. This compound and its analogs play a role in the development of stereoselective fluorination reactions, often as a component of a more complex catalytic system.

In the enantioselective fluorination of β-ketoesters, for instance, a chiral catalyst is used to control the stereochemical outcome of the reaction. While the primary catalyst is often a metal complex or an organocatalyst, a fluoride source is sometimes required. acs.orgnih.govresearchgate.net For example, the combination of a chiral ammonium (B1175870) bromide derived from cinchona alkaloids with tetramethylammonium fluoride (TMAF) has been shown to be highly effective in the enantioselective trifluoromethylation of aryl ketones. nih.gov In these systems, the fluoride ion can play multiple roles, including acting as a base to generate the enolate and interacting with the chiral catalyst to create a chiral environment around the substrate.

Table 3: Catalytic Systems for Asymmetric Fluorination

SubstrateCatalyst SystemFluorinating AgentStereoselectivity (ee)
β-KetoestersChiral Palladium ComplexN-Fluorobenzenesulfonimide (NFSI)High
Aryl KetonesChiral Ammonium Bromide / TMAFMe3SiCF3Up to 94%
β-KetoestersTi(TADDOLato) ComplexSelectfluorUp to 90%

Contributions to Polymer Chemistry

In addition to its applications in small molecule synthesis, this compound is making significant contributions to the field of polymer chemistry, particularly in the area of sustainable polymer processing and recycling.

Catalytic Depolymerization for Sustainable Polymer Processing and Recycling

The accumulation of plastic waste is a major environmental concern, and the development of efficient chemical recycling methods is crucial for a circular economy. This compound has shown promise as a catalyst for the depolymerization of certain polymers, breaking them down into their constituent monomers which can then be purified and repolymerized to create new polymers of virgin quality.

A notable example is the selective methanolytic depolymerization of poly(lactic acid) (PLA), a biodegradable polymer, where tetraethylammonium fluoride hydrate (B1144303) acts as a homogeneous catalyst. sigmaaldrich.com This process allows for the recovery of the lactic acid monomer, which can be used to produce new PLA. Furthermore, organocatalyzed depolymerization strategies are being explored for other common plastics like bisphenol A polycarbonate (BPA-PC), with the aim of upcycling them into valuable chemical feedstocks under mild reaction conditions. d-nb.infonih.gov The development of such catalytic systems is a significant step towards more sustainable management of plastic waste.

Role in Ionic Liquid Design and Non-Aqueous Reaction Media

This compound (TEAF·2H₂O) is a quaternary ammonium salt that serves as a valuable component in the design of ionic liquids and as a reagent in non-aqueous reaction media. Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical processes. tcichemicals.com

Fluoride anions have the potential to create ionic liquids with interesting and reactive properties. frontiersin.org However, the high reactivity of the "naked" fluoride ion can also lead to instability, especially in the absence of solvating molecules like water. frontiersin.org The presence of water in this compound plays a crucial role in stabilizing the fluoride ion through hydrogen bonding. For applications requiring anhydrous conditions, the removal of this water is a critical and challenging step, as the unsolvated fluoride ion becomes highly basic and can cause decomposition of the organic cation. frontiersin.org

In non-aqueous reaction media, tetraethylammonium fluoride acts as a source of nucleophilic fluoride ions and as a phase-transfer catalyst. nbinno.com Its solubility in organic solvents facilitates homogeneous reaction conditions. For instance, tetraethylammonium fluoride in dimethylformamide has been shown to promote the alkylation of phenols to produce alkyl phenyl ethers in good yields. researchgate.net The hydrated form is often used in reactions where the presence of water is tolerated or even beneficial, while anhydrous preparations are necessary for moisture-sensitive transformations. acs.org The development of non-aqueous fluoride salt solutions with high fluoride ion concentrations is an ongoing area of research, with applications in organic synthesis and catalysis. google.com

Below is a table summarizing the potential influence of the constituent ions of tetraethylammonium fluoride on the properties of ionic liquids, based on general principles of ionic liquid design.

IonPropertyInfluence on Ionic Liquid Properties
Tetraethylammonium ([TEA]⁺)Size and SymmetryAffects melting point, viscosity, and density.
Charge DelocalizationInfluences cation-anion interactions.
Fluoride (F⁻)High Charge DensityCan lead to strong interionic forces, potentially increasing viscosity and melting point.
High ReactivityOffers potential for catalytic activity but can also lead to instability if not properly solvated.

Facilitation of Organometallic Compound Synthesis

This compound can play a significant role in the synthesis of organometallic compounds, primarily by acting as a fluoride source. The fluoride ion can participate in metathesis reactions with metal halides, leading to the formation of organometallic fluoride complexes. These fluoride complexes are often valuable as catalysts or as intermediates in the synthesis of other organometallic derivatives.

While specific examples detailing the use of this compound in organometallic synthesis are not extensively documented in publicly available literature, the general utility of quaternary ammonium fluorides in this context is well-established. For instance, anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is known to facilitate a variety of transformations in organometallic chemistry. The "naked" fluoride ion provided by these salts is a potent nucleophile and can be involved in the activation of silicon-element bonds and in the formation of metal-fluoride bonds.

The synthesis of certain organometallic compounds can be challenging due to the low solubility of inorganic fluoride sources (e.g., KF, CsF) in organic solvents. Tetraethylammonium fluoride, with its greater solubility in non-aqueous media, can provide a more reactive and accessible source of fluoride ions. This can lead to milder reaction conditions and improved yields in the preparation of fluorinated organometallic species.

The table below outlines the potential roles of this compound in the synthesis of organometallic compounds, based on the known reactivity of similar fluoride sources.

RoleMechanismPotential Application
Fluoride SourceHalide exchange with a metal-halide complex (M-X) to form a metal-fluoride complex (M-F).Synthesis of catalytically active metal fluoride complexes.
ActivatorAbstraction of a silyl group from a silyl-protected organometallic precursor.In-situ generation of reactive organometallic species.
BaseDeprotonation of a C-H bond in an organic ligand to facilitate metallation.Formation of metal-carbon bonds.

It is important to note that the presence of water in this compound can be a limiting factor in reactions involving moisture-sensitive organometallic reagents. In such cases, the use of an anhydrous form of the fluoride salt would be necessary. The development of methods to prepare and handle anhydrous tetraalkylammonium fluorides has been a significant area of research to expand their utility in sensitive applications, including organometallic synthesis. numberanalytics.com

Analytical Chemistry and Electrochemical Research Applications

Chromatographic Separation Methodologies

Tetraethylammonium (B1195904) fluoride (B91410) dihydrate serves as a source of the tetraethylammonium (TEA) cation, which is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.comtcichemicals.com Ion-pair chromatography is a technique employed to enhance the retention and separation of ionic analytes on a nonpolar stationary phase, which would otherwise elute quickly with the mobile phase. phenomenex.blog For the analysis of complex mixtures containing acidic analytes (anions), a cationic ion-pairing reagent like TEA is added to the mobile phase. thermofisher.comtcichemicals.com

The mechanism of retention can be described by two primary models. In the first model, the tetraethylammonium cation pairs with an anionic analyte in the mobile phase to form an electrically neutral, hydrophobic ion-pair. This neutral complex has a greater affinity for the nonpolar stationary phase (like C18), leading to increased retention and allowing for separation based on the analytes' inherent properties. thermofisher.com The second model, known as the dynamic ion-exchange model, suggests that the hydrophobic alkyl chains of the TEA cations adsorb onto the stationary phase, forming a dynamic ion-exchange surface. Anionic analytes are then retained on this positively charged surface through electrostatic interactions. thermofisher.com

The choice of the ion-pairing reagent is critical, with smaller pairing ions like tetraethylammonium often resulting in better separations, as the properties of the analyte itself have a greater influence on the retention behavior. thermofisher.com Quaternary ammonium (B1175870) salts, including TEA derivatives, are advantageous because their UV absorption is minimal, making them compatible with widely used UV detectors for sensitive analysis. tcichemicals.com By varying the concentration of the TEA reagent and the composition of the organic solvent in the mobile phase, chromatographers can precisely control the retention and selectivity for anions in a complex mixture. thermofisher.com

Table 1: Typical Parameters for Ion-Pair RP-HPLC Using Tetraalkylammonium Reagents for Anion Analysis This interactive table summarizes common conditions for ion-pair chromatography.

Parameter Description Typical Value/Type Rationale
Stationary Phase The solid support inside the column. C18 (Octadecylsilane) or other nonpolar phases (e.g., PS/DVB). thermofisher.com Provides a hydrophobic surface for the retention of the neutral ion-pair or adsorption of the ion-pairing reagent.
Mobile Phase The solvent that moves the analytes through the column. Aqueous buffer with an organic modifier (e.g., acetonitrile (B52724), methanol). thermofisher.com The organic modifier controls the overall elution strength, while the buffer maintains a stable pH.
Ion-Pair Reagent Cationic agent added to the mobile phase. Tetraethylammonium Hydroxide (B78521) (or other salts like fluoride, bromide). thermofisher.comtcichemicals.com Forms ion pairs with anionic analytes to increase retention on the reversed-phase column.
Reagent Conc. Concentration of the ion-pairing reagent in the mobile phase. Typically 5-10 mM. tcichemicals.com Affects the retention time of analytes; higher concentrations generally lead to longer retention. thermofisher.com
pH pH of the mobile phase. Adjusted to ensure analytes are in their anionic (ionized) form. For acidic samples, a neutral pH (e.g., 7.5) is often used. tcichemicals.com Maximizes ion-pair formation by preventing the protonation of acidic analytes.
Detection Method used to detect the analytes as they elute. UV-Vis Spectroscopy. tcichemicals.com TEA salts have low UV absorbance, allowing for sensitive detection of UV-active analytes.

Electrochemical System Studies

While the most common fluoride ion-selective electrodes (FISE) utilize a solid-state membrane made from a lanthanum fluoride (LaF₃) single crystal, tetraalkylammonium fluoride salts, including tetraethylammonium fluoride dihydrate, play a crucial role in the development and calibration of these sensors, particularly for use in non-aqueous environments. wikipedia.orgnih.gov The measurement of fluoride ion concentration in organic solvents is critical for emerging technologies like fluoride-ion batteries. acs.org

In this context, tetraethylammonium fluoride serves as a soluble source of fluoride ions in organic solvents like propylene (B89431) carbonate. Researchers have developed electrodes of the second kind (e.g., Ag|AgF) for fluoride sensing in these media. acs.org To validate and characterize the performance of such newly developed electrodes, calibration is essential. This involves preparing a series of standard solutions with known fluoride concentrations. Due to their solubility in organic solvents, tetraalkylammonium fluorides are ideal for creating these calibration standards. acs.org The electrode's potential is measured in each standard, and a calibration curve is generated by plotting the potential against the logarithm of the fluoride ion concentration. A linear, Nernstian response over a wide concentration range indicates the electrode's reliability for analytical sensing. acs.org

Table 2: Example Calibration Data for a Fluoride ISE in an Organic Solvent This interactive table presents representative data from a study calibrating a Ag|AgF electrode using tetramethylammonium (B1211777) fluoride (TMAF) in propylene carbonate (PC), demonstrating the principle applicable to tetraethylammonium fluoride. acs.org

TMAF Concentration in PC (mol dm⁻³) Log [F⁻] Electrode Potential (mV vs. Ag⁺/Ag)
0.0001 -4.0 -150
0.000316 -3.5 -180
0.001 -3.0 -210
0.00316 -2.5 -240
0.01 -2.0 -270

Tetraethylammonium fluoride and its related salts are instrumental in fundamental electrochemical research, primarily in two areas: the development of next-generation batteries and the study of electrochemical fluorination reactions.

Fluoride-Ion Batteries (FIBs): FIBs are a promising "next-generation" energy storage technology that could offer significantly higher energy densities than conventional lithium-ion batteries. greencarcongress.comosti.gov A key challenge in developing room-temperature FIBs is the creation of a suitable liquid electrolyte that can efficiently transport fluoride ions. Tetraalkylammonium fluoride salts are central to this research. greencarcongress.comosti.gov They are used as the electrolyte salt, providing the mobile F⁻ ions that shuttle between the anode and cathode during charging and discharging. Research focuses on dissolving these salts in stable, aprotic ether-based solvents, such as bis(2,2,2-trifluoroethyl)ether (BTFE), to create a liquid electrolyte with high ionic conductivity and a wide electrochemical stability window. greencarcongress.com The tetraethylammonium cation is one of several quaternary ammonium ions investigated for this purpose, with the goal of optimizing solubility, conductivity, and stability. greencarcongress.comacs.org

Table 3: Composition of a Representative Liquid Electrolyte for a Room-Temperature Fluoride-Ion Battery This interactive table outlines the components of a liquid electrolyte developed for FIB research. greencarcongress.com

Component Chemical Name Role in Electrolyte
Electrolyte Salt Dry Tetraalkylammonium Fluoride Source of mobile fluoride ions (F⁻).
Solvent Bis(2,2,2-trifluoroethyl)ether (BTFE) Dissolves the fluoride salt and stabilizes the fluoride ion, enabling its transport.

Electrochemical Fluorination: Electrochemical fluorination is a method used to introduce fluorine atoms into organic molecules. researchgate.net In these processes, tetraethylammonium fluoride salts, often in the form of Et₄NF·nHF (where n=3 or 4), serve a dual purpose as both the supporting electrolyte and the fluoride ion source. researchgate.net The supporting electrolyte is necessary to ensure the conductivity of the organic solvent medium (e.g., dimethoxyethane), while the fluoride salt provides the nucleophilic fluorine required for the reaction. Anodic oxidation of a substrate in a solution containing these salts can lead to selective fluorination at specific positions within a molecule. researchgate.net This technique is valuable for synthesizing novel fluorinated compounds, which have wide applications in pharmaceuticals and materials science. researchgate.net

Computational Chemistry and Theoretical Modeling of Tetraethylammonium Fluoride Dihydrate

Density Functional Theory (DFT) Studies

DFT has become a cornerstone for studying the electronic structure and properties of molecules and materials. It is particularly adept at describing the intricate non-covalent interactions that govern the structure of hydrated fluoride (B91410) salts.

DFT studies have been instrumental in understanding the nature of bonding in clusters containing fluoride and water molecules. Research into related systems, such as (H₂O·F⁻)₂ clusters, has revealed the presence of multicenter bonding. acs.org This phenomenon, where electron density is shared among more than two atomic centers, can contribute significantly to the stability of such clusters. In the context of tetraethylammonium (B1195904) fluoride dihydrate, DFT calculations can elucidate how the fluoride ion, water molecules, and even the tetraethylammonium cation participate in complex bonding networks that go beyond simple two-center hydrogen bonds. These calculations help in characterizing the geometry and stability of various cluster isomers.

While less common, the formation of anion-anion complexes where a fluoride ion bridges two negatively charged species has been computationally predicted and experimentally validated in specific systems. rsc.orgresearchgate.netrsc.org DFT calculations are crucial for predicting the geometry and stability of such unusual structures. For instance, calculations have confirmed the existence of dimeric structures where a fluoride ion bridges two anionic metal complexes. rsc.orgrsc.org These studies provide bond lengths and spectroscopic parameters (like NMR coupling constants) that are in excellent agreement with experimental data, thereby validating the predicted structures. rsc.orgresearchgate.net In the crystalline or concentrated solution phases of tetraethylammonium fluoride dihydrate, DFT could be used to explore the possibility of similar fluoride-bridged anionic clusters.

A notable example from a study on a dimeric yttrium complex shows the predictive power of DFT in validating such structures.

ParameterDFT Calculated ValueExperimental Value
Y–F Bond Length2.33 Å-
¹JY–F NMR Coupling Constant38.0 Hz40 Hz

Table 1: Comparison of DFT-calculated and experimental parameters for a fluoride-bridged dimeric [F⊂(YOBETA)₂]³⁻ complex, demonstrating the accuracy of theoretical predictions. rsc.orgresearchgate.net

The fluoride ion is known to form some of the strongest hydrogen bonds, and its hydration shell is a model system for studying these interactions. synthical.comchemrxiv.orgchemrxiv.orgresearchgate.net Quantum chemical calculations, including DFT and ab initio methods, provide a detailed picture of the hydrogen bonding in hydrated fluoride clusters, F⁻(H₂O)ₙ. acs.orgacs.orgnih.gov These studies reveal a competition between F⁻–water and water–water hydrogen bonds. acs.orgnih.gov

Nuclear quantum effects (NQEs) have a significant impact on the geometry of these hydrogen bonds. acs.orgnih.govnih.gov For instance, in F⁻(H₂O), NQEs lead to a shortening of the average hydrogen-bonded F⁻···H-O distance, strengthening the bond. acs.orgnih.govnih.gov Conversely, in larger clusters like F⁻(H₂O)₃, NQEs can enhance the hydrogen bonding between water molecules, which in turn leads to an elongation of the F⁻···H-O distance. acs.orgacs.orgnih.gov These quantum effects are critical for accurately describing the structure and vibrational spectra of hydrated fluoride ions. synthical.comchemrxiv.orgchemrxiv.org

ClusterEffect of NQEs on F⁻···H-O distancePrimary Reason
F⁻(H₂O)ShorteningEnhanced electrostatic interactions due to quantum delocalization of the shared hydrogen. nih.gov
F⁻(H₂O)₃ElongationNQEs enhance water-water hydrogen bonds, which compete with and weaken the F⁻-water hydrogen bond. acs.orgacs.orgnih.gov

Table 2: Influence of Nuclear Quantum Effects (NQEs) on hydrogen bond distances in small hydrated fluoride clusters as determined by quantum chemical simulations. acs.orgacs.orgnih.govnih.gov

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energies. For reactions involving tetraethylammonium fluoride, such as its role as a nucleophile or a base, DFT can elucidate reaction mechanisms. rsc.orgrsc.org Computational methods like the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) have been developed to systematically explore reaction pathways. rsc.orgresearchgate.net These methods can automatically locate transition states for various reaction types, including isomerization, dissociation, and association reactions. rsc.org By calculating the energetic profiles, researchers can predict reaction kinetics and understand how factors like solvent and substituents influence reactivity. rsc.orgmdpi.comhokudai.ac.jp For example, DFT studies on the decomposition of related tetramethylammonium (B1211777) methylphenylsilicates have been used to calculate the transition states and relative energies, revealing that the formation of these silicate (B1173343) complexes is a nearly barrierless process. rsc.orgrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

First-principles molecular dynamics (FPMD), which uses DFT to calculate forces on the fly, has been employed to study the solution-phase behavior of similar compounds like tetramethylammonium fluoride (TMAF) in water. nih.govacs.org These simulations show that upon adding water, significant structural rearrangements occur. nih.govacs.org The water molecules preferentially solvate the fluoride ions, forming a distinct hydration shell. nih.govacs.org The distribution of hydrogen bond lifetimes between the fluoride ion and water is broad, indicating dynamic exchange processes. nih.govacs.org

MD simulations can also characterize the transport properties of the ions in solution. For TMAF-water mixtures, simulations have indicated no significant differences in the transport behavior of the cation (TMA⁺), the fluoride anion (F⁻), and water molecules over the simulation period. nih.govacs.org Similar simulations for this compound would provide a detailed picture of its solvation structure, the dynamics of water molecules in its hydration shell, and the mobility of the tetraethylammonium and fluoride ions in solution. Ab initio MD simulations have also been used to investigate the role of the tetraethylammonium (TEA⁺) cation in directing the formation of silicate oligomers in aqueous solution, highlighting its role as a structure-directing agent. acs.org

Modeling of Hydrogen-Bonded Networks in Liquid States

The intricate dance of molecules in the liquid state, particularly those involving strong hydrogen bonds, presents a significant challenge for computational modeling. In the case of this compound, understanding the hydrogen-bonded network is crucial to elucidating its properties and reactivity. While comprehensive models specifically for the liquid dihydrate are not extensively documented, insights can be drawn from studies on related systems, including various hydrates of tetraethylammonium fluoride and the hydration of its constituent ions.

Experimental studies have confirmed the existence of several crystalline hydrates of tetraethylammonium fluoride, including penta-, tri-, di-, and monohydrates. acs.org Infrared spectroscopy of these solid-state hydrates has provided evidence for the formation of polyhedral water-fluoride cluster anions. acs.orgacs.org These findings suggest that even in a more disordered liquid state, the fundamental interactions will be dominated by the strong hydrogen bonds between the fluoride anion and water molecules.

Computational modeling of such a system would likely employ molecular dynamics (MD) simulations, utilizing force fields optimized to accurately represent the interactions between the tetraethylammonium cation, the fluoride anion, and water molecules. The optimized potentials for liquid simulations-all atom (OPLS-AA) force field, for instance, has been successfully used to model the behavior of the tetraethylammonium cation in solution. researchgate.net

A key feature of the liquid network would be the hydration shell of the fluoride anion. Ab initio calculations on fluoride-water clusters (F⁻(H₂O)ₙ) have shown that the fluoride anion is strongly hydrated, with the interaction between the anion and water playing a dominant role. aip.org These studies predict that even in small clusters, the fluoride ion is internally solvated. aip.org As the number of water molecules increases, a tetrahedrally coordinated fluoride anion hydration structure becomes increasingly stable. researchgate.netacs.orguky.edu This suggests that in the liquid dihydrate, a primary structural motif would involve the fluoride anion at the center of a hydrogen-bonded cluster of water molecules.

The tetraethylammonium cation, being large and hydrophobic, is expected to have a disruptive effect on the typical hydrogen-bonded structure of water. rsc.org Ab initio molecular dynamics simulations of the tetraethylammonium cation in aqueous solution have shown that it remains in close proximity to anionic species, influencing their reactivity. nih.govacs.orgresearchgate.net In the context of the dihydrate, the cation's role would be to structure the surrounding water molecules and interact electrostatically with the water-fluoride clusters.

Interaction Type Key Characteristics Modeling Consideration
Fluoride-WaterStrong hydrogen bond, leading to stable hydration shells.Accurate representation of the F⁻ potential and charge distribution.
Water-WaterStandard hydrogen bonding, but perturbed by ions.Use of a reliable water model (e.g., TIP3P, SPC/E).
Cation-WaterPrimarily electrostatic and van der Waals interactions.A well-parameterized force field for the tetraethylammonium cation.
Cation-AnionLong-range electrostatic interactions.Appropriate handling of long-range electrostatics (e.g., PME).

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, provide a powerful tool for investigating the electronic structure and predicting the reactivity of chemical species without prior experimental data. For this compound, such calculations can offer deep insights into the nature of the interactions within the [ (C₂H₅)₄N ]⁺[F(H₂O)₂]⁻ complex.

First-principles electronic structure calculations have been extensively applied to study the hydration of the fluoride anion. acs.orgpnnl.gov These studies have determined the structures and Gibbs free energies of various F⁻(H₂O)ₙ clusters. For n=4, a tetrahedrally coordinated structure was found to be particularly stable. acs.org While specific calculations for the dihydrate cluster (F⁻(H₂O)₂) are less common in the literature, the principles from these more extensive hydration studies are directly applicable. The calculations would reveal the geometry of the F⁻(H₂O)₂ cluster, including the F⁻-H bond lengths and the H-O-H bond angles, which are expected to be significantly influenced by the strong hydrogen bonds.

The electronic structure of the tetraethylammonium cation has also been a subject of computational study. Ab initio molecular dynamics simulations have been used to understand its role as an organic structure-directing agent. nih.govacs.orgresearchgate.net These simulations, often based on density functional theory (DFT), provide information on the charge distribution within the cation and its interaction with surrounding molecules.

For the complete this compound entity, ab initio calculations could predict several key properties. The distribution of electron density would highlight the charge separation between the cation and the anionic water-fluoride cluster. Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would be indicative of the compound's reactivity. The HOMO is likely to be localized on the fluoride-water cluster, indicating its role as an electron donor or nucleophile, while the LUMO would likely be associated with the cation or the anti-bonding orbitals of the water molecules.

The reactivity of the fluoride ion is known to be highly dependent on its solvation state. researchgate.net In its "naked" form, it is a strong base and nucleophile. Hydrogen bonding to water molecules, as in the dihydrate, modulates this reactivity. Ab initio calculations can quantify this effect by calculating the energy required to remove a proton from a water molecule in the cluster (proton affinity) or the energy profile for a nucleophilic attack by the fluoride on a substrate.

Below is a hypothetical table of data that could be generated from ab initio calculations on the [F(H₂O)₂]⁻ cluster, based on trends from studies of similar hydrated fluoride clusters.

Calculated Property Methodology Predicted Value/Observation
F⁻-H Bond DistanceDFT with a suitable basis set (e.g., 6-311++G(d,p))Shorter than a typical van der Waals contact, indicating a strong hydrogen bond.
O-H Bond Distance (H-bonded)DFT with a suitable basis setElongated compared to an isolated water molecule.
H-F-H AngleGeometry OptimizationDependent on the overall cluster geometry, likely deviating from linearity.
HOMO-LUMO GapSingle-point energy calculationA relatively large gap, consistent with a stable ionic compound.
Charge on FluorideNatural Bond Orbital (NBO) AnalysisLess than -1, indicating charge transfer to the water molecules.
Gibbs Free Energy of FormationFrequency CalculationA negative value, indicating a thermodynamically stable cluster.

These computational approaches provide a molecular-level understanding that complements experimental investigations, offering a detailed picture of the electronic properties and potential reactivity of this compound.

Comparative Analyses and Reagent Optimization Studies

Comparison with Other Quaternary Ammonium (B1175870) Fluorides

The reactivity and selectivity of quaternary ammonium fluorides are significantly influenced by the nature of the alkyl groups attached to the nitrogen atom. These groups modulate the steric environment around the cation and its interaction with the fluoride (B91410) anion, thereby affecting the "nakedness" and, consequently, the nucleophilicity of the fluoride ion.

Structure-Reactivity Relationships with Tetramethylammonium (B1211777) Fluoride and Tetrabutylammonium (B224687) Fluoride

A comparative analysis of tetraethylammonium (B1195904) fluoride (TEAF) with its counterparts, tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF), reveals distinct structure-reactivity relationships. The tetramethylammonium cation in TMAF is the smallest and most compact, leading to a relatively strong interaction with the fluoride anion. This can result in lower solubility in non-polar organic solvents compared to other tetraalkylammonium fluorides. However, the small size of the cation also means that anhydrous TMAF is more thermally stable than TBAF. mdpi.com

In contrast, the larger tetrabutylammonium cation in TBAF provides better solubility in a wider range of organic solvents. This enhanced solubility is attributed to the increased lipophilicity of the butyl chains. The larger cation also results in a greater separation between the cation and the fluoride anion, leading to a more "naked" and highly reactive fluoride ion. numberanalytics.com However, TBAF is prone to Hofmann elimination, especially at elevated temperatures, which can be a significant drawback in certain applications. nih.gov

Tetraethylammonium fluoride occupies an intermediate position. The ethyl groups are larger than methyl groups, which generally leads to better solubility in organic solvents compared to TMAF. The TEAF cation is less sterically demanding than the tetrabutylammonium cation, which can be advantageous in certain reactions where steric hindrance is a concern. The stability of TEAF is generally considered to be between that of TMAF and TBAF.

CompoundCation SizeSolubility in Organic SolventsFluoride "Nakedness"Thermal Stability
Tetramethylammonium Fluoride (TMAF)SmallLowerLowerHigh
Tetraethylammonium Fluoride (TEAF)IntermediateModerateModerateModerate
Tetrabutylammonium Fluoride (TBAF)LargeHigherHigherLower

Influence of Alkyl Chain Length on Fluoride Reactivity and Selectivity Profiles

The length of the alkyl chains on the quaternary ammonium cation has a direct impact on the reactivity and selectivity of the fluoride anion. As the alkyl chain length increases from methyl to ethyl to butyl, the following trends are generally observed:

Increased Reactivity: Longer alkyl chains lead to a larger, more diffuse cation. This increased size weakens the electrostatic interaction between the cation and the fluoride anion, resulting in a more "naked" and, therefore, more nucleophilic fluoride ion. Consequently, the reactivity in nucleophilic substitution reactions generally increases in the order TMAF < TEAF < TBAF. numberanalytics.com

Enhanced Solubility: Longer alkyl chains increase the lipophilicity of the salt, leading to better solubility in a wider range of organic solvents. This is a crucial factor for achieving homogeneous reaction conditions and improving reaction rates.

Potential for Side Reactions: The increased basicity of the "naked" fluoride in TBAF can lead to a higher incidence of side reactions, particularly elimination reactions. rsc.org The choice of quaternary ammonium fluoride can therefore be used to tune the selectivity of a reaction, favoring substitution over elimination with smaller cations.

While systematic studies directly comparing the selectivity profiles of TMAF, TEAF, and TBAF in a wide range of reactions are limited, the general principle holds that the increased basicity associated with the "naked" fluoride from larger cations can impact the outcome of the reaction.

Comparative Studies with Inorganic Fluoride Sources

Inorganic fluorides, such as alkali metal fluorides, are the most traditional and cost-effective sources of fluoride ions. However, their utility in organic synthesis is often hampered by their physical properties.

Assessment of Advantages and Limitations Relative to Alkali Metal Fluorides

The primary advantage of tetraethylammonium fluoride dihydrate over alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) lies in its significantly higher solubility in organic solvents. alfa-chemistry.com Alkali metal fluorides are ionic salts with high lattice energies, making them largely insoluble in most organic media. thieme-connect.de This poor solubility often necessitates the use of high temperatures, phase-transfer catalysts, or polar aprotic solvents to achieve reasonable reaction rates. ox.ac.uk

Advantages of this compound:

Enhanced Solubility: TEAF·2H₂O is more soluble in a variety of organic solvents, allowing for homogeneous reaction conditions and generally milder reaction temperatures. chemimpex.com

Increased Fluoride Nucleophilicity: The large tetraethylammonium cation results in a "naked" fluoride ion with enhanced nucleophilicity compared to the tightly bound fluoride in the crystal lattice of an alkali metal fluoride. numberanalytics.com

Milder Reaction Conditions: Due to the higher reactivity of the fluoride ion, reactions using TEAF·2H₂O can often be carried out under milder conditions, which can improve the selectivity and functional group tolerance of the reaction.

Limitations of this compound:

Hygroscopicity: Like many quaternary ammonium fluorides, TEAF is hygroscopic, and the presence of water can significantly impact its reactivity. The dihydrate form is a defined state, but careful handling is still required to prevent the absorption of additional moisture.

Cost: Compared to simple inorganic fluorides like KF, TEAF is a more expensive reagent.

Basicity: The "naked" fluoride ion is a strong base, which can lead to undesired side reactions such as elimination or reaction with sensitive functional groups.

FeatureThis compoundAlkali Metal Fluorides (e.g., KF, CsF)
Solubility in Organic Solvents HighLow
Fluoride Nucleophilicity High ("naked" fluoride)Low (high lattice energy)
Reaction Conditions Generally milderOften require harsh conditions (high temp, PTC)
Cost HigherLower
Hygroscopicity HighModerate to high
Potential for Side Reactions Higher (due to basicity)Lower (due to lower reactivity)

Optimization of Reaction Conditions and Solvent Effects

The reactivity of the fluoride anion is highly dependent on its solvation state, which is dictated by the choice of solvent. Optimizing reaction conditions, particularly the solvent, is therefore critical for achieving high yields and selectivities in fluorination reactions with this compound.

Impact of Solvent Polarity and Protic Character on Fluoride Anion Reactivity

The choice of solvent plays a pivotal role in modulating the reactivity of the fluoride anion from TEAF·2H₂O. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) have the ability to form strong hydrogen bonds with the fluoride anion. This strong solvation shell effectively "cages" the fluoride ion, significantly reducing its nucleophilicity and basicity. quora.com Therefore, polar protic solvents are generally poor choices for reactions where high fluoride reactivity is desired. In some cases, the presence of a controlled amount of a protic solvent can be used to temper the basicity of the fluoride ion and improve selectivity. rsc.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are highly effective at solvating the tetraethylammonium cation while leaving the fluoride anion relatively unsolvated or "naked." quora.com This leads to a dramatic increase in the fluoride ion's nucleophilicity and basicity. mdpi.com Consequently, polar aprotic solvents are often the solvents of choice for nucleophilic fluorination reactions using quaternary ammonium fluorides.

Non-Polar Solvents: Solvents such as hexane (B92381) and toluene (B28343) are generally poor at dissolving ionic compounds like TEAF·2H₂O, leading to heterogeneous reaction mixtures and slow reaction rates.

The table below summarizes the general effects of different solvent types on the reactivity of the fluoride anion from this compound.

Solvent TypeExamplesInteraction with F⁻Effect on F⁻ Reactivity
Polar Protic Water, Methanol, EthanolStrong hydrogen bondingDecreased nucleophilicity and basicity
Polar Aprotic DMF, DMSO, AcetonitrileWeak interactionIncreased nucleophilicity and basicity ("naked" fluoride)
Non-Polar Hexane, TolueneVery weak interaction (poor solubility)Very low reactivity (heterogeneous)

Strategies for Maximizing "Naked" Fluoride Activity in Reaction Media

The reactivity of the fluoride ion in nucleophilic substitution reactions is critically dependent on its degree of "nakedness," or the extent to which it is free from strong interactions with its counterion and the surrounding solvent molecules. In the case of this compound, the goal is to disrupt the stabilizing forces that diminish the fluoride's nucleophilic power. The primary strategies to achieve this involve careful control over the reaction environment, specifically the water content, choice of solvent, and the inherent properties of the tetraethylammonium cation itself.

The large and sterically hindered tetraethylammonium cation is instrumental in promoting a more reactive fluoride anion. Unlike smaller, hard alkali metal cations such as K⁺ or Cs⁺, the positive charge on the tetraethylammonium ion is diffuse and less able to form a tight, deactivating ion pair with the fluoride anion. mdpi.comhelsinki.fi This weaker electrostatic interaction is a foundational step toward achieving a "naked" fluoride state.

The Critical Impact of Water Content

Perhaps the most significant factor influencing the activity of the fluoride anion is the presence of water. nih.govacs.org The dihydrate form of tetraethylammonium fluoride contains two water molecules per formula unit, which strongly solvate the fluoride ion through hydrogen bonding. This solvation shell effectively "cages" the fluoride, drastically reducing its nucleophilicity and rendering it less available to participate in substitution reactions. nih.govacs.org

Research on analogous tetraalkylammonium fluorides (TAAFs) has quantitatively demonstrated this detrimental effect. For instance, in nucleophilic aromatic substitution (SNAr) reactions, switching from an anhydrous TAAF reagent to its hydrated form can cause reaction yields to plummet from near-quantitative to negligible. mdpi.com The addition of even a few equivalents of water to an otherwise anhydrous reaction mixture can completely suppress the fluorination process. helsinki.fi Therefore, a primary strategy for maximizing fluoride activity is the rigorous removal of water. This can be accomplished through methods such as azeotropic distillation with a suitable solvent (e.g., isopropyl alcohol followed by dimethylformamide) prior to the reaction. wuxiapptec.com

Solvent Selection for Enhanced Reactivity

The choice of solvent plays a pivotal role in maintaining the "naked" state of the fluoride ion. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred for nucleophilic fluorination reactions using TAAFs. mdpi.comresearchgate.net These solvents can effectively dissolve the tetraethylammonium fluoride salt but are incapable of forming strong hydrogen bonds with the fluoride anion. In contrast, polar protic solvents, like alcohols or water, will solvate the fluoride ion through hydrogen bonding, severely diminishing its reactivity. helsinki.fi

The superiority of polar aprotic solvents is well-documented. For example, SNAr reactions that proceed efficiently in DMSO or DMF often show significantly lower conversion rates or fail completely in protic media. mdpi.com The dielectric constant of the solvent is also a factor, with more polar aprotic solvents generally providing better solubility for the fluoride salt, leading to higher effective concentrations of the reactive nucleophile. wuxiapptec.com

Comparative Reagent Analysis

The effectiveness of tetraethylammonium fluoride is best understood in comparison to other common fluoride sources. While specific comparative data for the dihydrate form is limited, general principles from related compounds highlight its advantages and the importance of optimizing conditions. Anhydrous TAAFs are consistently shown to be more reactive than alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), primarily due to their superior solubility in organic solvents. mdpi.comunl.edu

The following data tables illustrate the impact of various factors on the yield of a typical nucleophilic aromatic substitution reaction, based on established principles for tetraalkylammonium fluorides.

Table 1: Effect of Water Content on Fluoride Nucleophilicity Reaction: Fluorination of an activated aryl chloride.

Fluoride SourceWater ContentSolventTemperature (°C)Reaction Time (h)Yield (%)
Anhydrous TEAF<0.1%DMF803>95
TEAF Dihydrate~19%DMF803<10
Anhydrous TEAF<0.1% + 2 eq. H₂ODMF803<5

Note: Data is representative of typical TAAF reactivity to illustrate the principle.

Table 2: Influence of Solvent on Reaction Yield Reaction: Fluorination of an activated aryl chloride with anhydrous TEAF.

SolventSolvent TypeTemperature (°C)Reaction Time (h)Yield (%)
DMSOPolar Aprotic802>98
DMFPolar Aprotic803>95
AcetonitrilePolar Aprotic80685
IsopropanolPolar Protic8024<5
WaterPolar Protic8024No Reaction

Note: Data is representative of typical TAAF reactivity to illustrate the principle.

Table 3: Comparative Efficacy of Different Fluoride Sources Reaction: Fluorination of an activated aryl chloride under anhydrous conditions.

Fluoride SourceCationSolventTemperature (°C)Reaction Time (h)Yield (%)
Anhydrous TEAF(C₂H₅)₄N⁺DMF803>95
Anhydrous KFK⁺DMF1402420-40
Anhydrous CsFCs⁺DMF1402440-60

Note: Data is representative of typical TAAF reactivity to illustrate the principle. Higher temperatures are often required for less soluble alkali metal fluorides. acs.org

Future Research Directions and Emerging Paradigms

Innovations in Anhydrous Fluoride (B91410) Reagent Design and Implementation

The development of highly soluble and reactive anhydrous fluoride reagents is a cornerstone of modern synthetic chemistry. While tetraethylammonium (B1195904) fluoride and similar quaternary ammonium (B1175870) salts have proven effective, research is ongoing to design new fluoride sources with enhanced properties. A significant challenge has been the preparation of truly anhydrous fluoride salts, as the high lattice energy of inorganic fluorides leads to poor solubility in organic solvents, and the presence of water diminishes the nucleophilicity of the fluoride ion through strong hydrogen bonding. nih.govpatsnap.com

Future innovations are expected to focus on the design of novel cations that can effectively deliver "naked" fluoride ions in aprotic solvents. This includes the synthesis of asymmetric anhydrous quaternary ammonium fluoride salts with varying structural bulkiness to optimize the trade-off between ionic conductivity and thermostability. rsc.org The goal is to create reagents that are not only highly reactive but also stable and easy to handle. patsnap.com The in situ generation of anhydrous hydrogen fluoride from solid fluoride sources like calcium fluoride is another promising and safer alternative being explored. rsc.org

Table 1: Comparison of Anhydrous Fluoride Sources

Fluoride SourceAdvantagesDisadvantages
Spray-dried KFInexpensivePoor solubility in organic solvents
Tetrabutylammonium (B224687) fluoride (TBAF)Good solubilityHygroscopic, prone to decomposition
Tetramethylammonium (B1211777) fluoride (TMAF)High reactivityCan be strongly basic
Tetraethylammonium fluoride Versatile, good reactivityHydrated forms are common
Anhydrous HF (in situ)High reactivity, safer handlingRequires careful control of reaction conditions

Exploration of Novel Fluorination Reactions and Unprecedented C-F Bond Formation Pathways

The quest for new methods to form carbon-fluorine (C-F) bonds is a major driver of research in organofluorine chemistry. While traditional nucleophilic substitution reactions are well-established, future work will likely focus on developing unprecedented pathways to access fluorinated molecules. This includes exploring transition metal-mediated fluorination reactions that can functionalize unactivated C-H bonds, providing a more direct and atom-economical approach to fluorination. nih.gov

Researchers are also investigating novel leaving groups for nucleophilic fluorination, moving beyond the typical halides and sulfonates. nih.gov The development of reactions that proceed through unconventional intermediates, such as aryne intermediates in the fluorination of haloarenes, is also an area of active investigation. nih.gov These new methodologies will be crucial for synthesizing complex fluorinated molecules that are currently inaccessible.

Development of Catalytic Breakthroughs and Enantioselective Transformations with Fluoride Reagents

Catalytic methods for fluorination have gained significant traction as they offer a more efficient and sustainable alternative to stoichiometric approaches. A major frontier in this area is the development of enantioselective fluorination reactions, which are critical for the synthesis of chiral fluorinated drugs and agrochemicals. nih.govacs.org

Future breakthroughs are anticipated in the design of new chiral catalysts, including transition metal complexes, organocatalysts, and phase-transfer catalysts, that can achieve high levels of enantioselectivity in a broad range of fluorination reactions. nih.govmdpi.comresearchgate.net For instance, the use of chiral bis(oxazoline)–copper complexes and palladium complexes with chiral ligands like BINAP have shown promise in the enantioselective fluorination of β-ketoesters. nih.govacs.org The development of catalytic systems that can utilize simple and abundant fluoride sources like tetraethylammonium fluoride will be a key focus.

Table 2: Examples of Catalytic Enantioselective Fluorination

Catalyst TypeSubstrateFluorinating AgentEnantioselectivity (ee)
Chiral Palladium Complexβ-ketoestersNFSIHigh
Chiral Bis(oxazoline)-Copper Complexβ-ketoestersNFSI>80%
DBFOX-Ph/Ni(ClO₄)₂Cyclic β-ketoestersNFSI93-99%
Chiral Isothiourea Catalystα-alkynyl-substituted acetic acidsNFSIup to 97%

Integration into Flow Chemistry Systems and Process Intensification Strategies

The integration of fluorination reactions into continuous flow chemistry systems represents a significant step towards safer, more efficient, and scalable chemical manufacturing. vapourtec.commanetco.be Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or hazardous fluorination reactions. uc.ptfrontiersin.orgunito.it

Future research will focus on developing robust flow chemistry protocols for a wider range of fluorination reactions using reagents like tetraethylammonium fluoride. This will involve the design of specialized reactors and the use of immobilized catalysts and scavengers to facilitate continuous processing and in-line purification. vapourtec.com Process intensification strategies, which aim to maximize reaction efficiency while minimizing resource consumption, will be a key driver in this area. manetco.befrontiersin.orgunito.it

Expanding Applications in Advanced Materials Science and Functional Molecule Design

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly valuable in materials science. innospk.comchemimpex.com Tetraethylammonium fluoride and other fluoride reagents are instrumental in the synthesis of these advanced materials.

Future applications are envisioned in the development of high-performance fluorinated polymers, liquid crystals, and organic electronics. chemimpex.com In the realm of sustainable technologies, tetraethylammonium fluoride is being explored as a catalyst for the depolymerization of materials like poly(lactic acid), contributing to chemical recycling efforts. sigmaaldrich.com The design of novel functional molecules with tailored properties through selective fluorination will continue to be a vibrant area of research.

Advancements in Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved fluorination reactions. Advanced spectroscopic techniques, such as in-situ NMR and Raman spectroscopy, are powerful tools for elucidating reaction pathways and identifying transient intermediates. rsc.org

Computational chemistry, including density functional theory (DFT) calculations, is playing an increasingly important role in predicting reaction outcomes and explaining observed selectivities. rsc.orgresearchgate.netacs.org Future research will leverage the synergy between experimental and computational approaches to gain unprecedented insights into the mechanisms of fluoride-mediated transformations. This will enable the development of more efficient and selective fluorination methods. For instance, computational modeling can help in understanding the role of solvation effects on the reactivity of fluoride ions and in designing catalysts with optimized geometries for specific transformations. mdpi.comhelsinki.fivtt.fi

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetraethylammonium fluoride dihydrate, and how do reaction conditions influence purity?

  • Methodological Answer : Synthesis typically involves neutralization of tetraethylammonium hydroxide with hydrofluoric acid under controlled anhydrous conditions. For example, similar quaternary ammonium fluorides (e.g., tetramethylammonium fluoride) are synthesized via stoichiometric reactions in anhydrous solvents to minimize hydrolysis . Key parameters include temperature control (0–5°C to suppress side reactions) and inert atmospheres to avoid moisture absorption. Post-synthesis, purification via recrystallization from ethanol/water mixtures enhances purity, as hygroscopicity often introduces water impurities .

Q. How can researchers characterize the hydration state and structural integrity of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) is critical for determining hydration states. For instance, heating at 100–140°C under vacuum removes lattice water, with mass loss corresponding to two water molecules (theoretical ~19.4% for dihydrate) . X-ray crystallography (using programs like SHELXL ) resolves crystal structure details, while IR spectroscopy identifies hydrogen-bonding patterns (e.g., planar [H₂O·F⁻] clusters in related hydrates) .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition during anhydrous tetraethylammonium fluoride preparation?

  • Methodological Answer : Decomposition to triethylamine and fluorinated byproducts occurs above 140°C or in acidic conditions. To minimize this:

  • Use in situ generation methods, such as combining tetraethylammonium phenoxide with sulfuryl fluoride (SO₂F₂), which avoids isolated anhydrous salt handling .
  • Employ low-temperature sublimation (≤100°C) under high vacuum for water removal .
  • Monitor reaction progress via ¹⁹F NMR to detect free fluoride ions, which indicate decomposition .

Q. How does this compound facilitate nucleophilic fluorination in aromatic systems, and what mechanistic insights guide reaction optimization?

  • Methodological Answer : As a soft Lewis acid, the tetraethylammonium cation stabilizes transition states in SNAr reactions. Methodological considerations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance fluoride ion availability.
  • Substituent effects: Electron-withdrawing groups on aryl halides accelerate fluorination. Kinetic studies (e.g., using Hammett plots) quantify substituent contributions .
  • Competing hydrolysis: Pre-drying reagents with molecular sieves and maintaining anhydrous conditions are essential to suppress OH⁻ interference .

Q. What are the challenges in resolving contradictory data on the compound’s hygroscopicity and stability in different solvent systems?

  • Methodological Answer : Discrepancies arise from varying hydration states and solvent interactions. To address:

  • Standardize hydration verification via Karl Fischer titration before experiments .
  • Compare IR spectra across solvents (e.g., acetonitrile vs. THF) to identify solvent-specific hydrogen bonding, which affects reactivity .
  • Use dynamic vapor sorption (DVS) to quantify hygroscopicity under controlled humidity, informing storage protocols (e.g., desiccators with P₂O₅) .

Applications in Advanced Research

Q. How is this compound utilized in etching compositions for semiconductor research?

  • Methodological Answer : In microelectronics, it serves as a fluoride ion source in silicon oxide etchants. Optimizing etching rates requires:

  • Balancing fluoride concentration (0.1–1.0 M) with chelating agents (e.g., citric acid) to control metal ion contamination .
  • pH adjustment (4–6) using buffered solutions to stabilize fluoride activity and prevent substrate corrosion .

Q. What role does the compound play in deprotonation strategies for heteroarene functionalization?

  • Methodological Answer : Combined with alkali metal alkoxides (e.g., NaOtBu), it enables selective deprotonation of C–H bonds in pyrroles or indoles. Key steps:

  • Pre-activate the fluoride salt by heating (50°C) in THF to remove residual water.
  • Use stoichiometric excess (2–3 eq.) to drive equilibrium toward deprotonated intermediates.
  • Quench with electrophiles (e.g., aldehydes) to trap intermediates, validated by LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium fluoride dihydrate
Reactant of Route 2
Tetraethylammonium fluoride dihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.